molecular formula C18H12F2 B14451320 1,2-difluoro-4,5-diphenylbenzene CAS No. 75599-96-1

1,2-difluoro-4,5-diphenylbenzene

Cat. No.: B14451320
CAS No.: 75599-96-1
M. Wt: 266.3 g/mol
InChI Key: MSBPEBWJEGWHND-UHFFFAOYSA-N
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Description

1,2-Difluoro-4,5-diphenylbenzene is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It features two fluorine atoms and two phenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4,5-diphenylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation of benzene derivatives followed by halogenation. The reaction conditions typically include the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetyl chloride (CH3COCl) for acylation, and fluorine sources for halogenation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4,5-diphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Products include halogenated derivatives.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-difluoro-4,5-diphenylbenzene in chemical reactions involves the interaction of its fluorine atoms and phenyl groups with various reagents. The fluorine atoms can act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In electrophilic aromatic substitution reactions, the fluorine atoms direct incoming electrophiles to specific positions on the ring, following the ortho/para-directing effect .

Comparison with Similar Compounds

Uniqueness: 1,2-Difluoro-4,5-diphenylbenzene is unique due to the presence of both fluorine atoms and phenyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications.

Properties

CAS No.

75599-96-1

Molecular Formula

C18H12F2

Molecular Weight

266.3 g/mol

IUPAC Name

1,2-difluoro-4,5-diphenylbenzene

InChI

InChI=1S/C18H12F2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-12H

InChI Key

MSBPEBWJEGWHND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)F)F

Origin of Product

United States

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